molecular formula C23H17Cl3N2O B10871577 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide

5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10871577
M. Wt: 443.7 g/mol
InChI Key: JJSUJSMONKJXLJ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions.

    Benzylation: The chlorinated indole is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzylated product.

    Carboxamidation: Finally, the benzylated indole is reacted with methyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, indole derivatives are often studied for their potential biological activities. This compound may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties could enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-indole-2-carboxamide
  • 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid
  • 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-indole-2-carboxylate

Uniqueness

The uniqueness of 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern and functional groups. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methyl carboxamide group, in particular, may enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C23H17Cl3N2O

Molecular Weight

443.7 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H17Cl3N2O/c1-28-20-11-10-18(26)12-19(20)21(15-4-8-17(25)9-5-15)22(28)23(29)27-13-14-2-6-16(24)7-3-14/h2-12H,13H2,1H3,(H,27,29)

InChI Key

JJSUJSMONKJXLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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